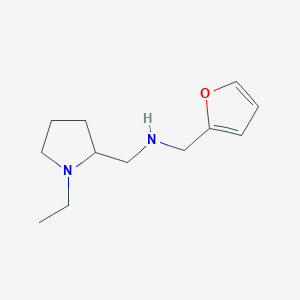

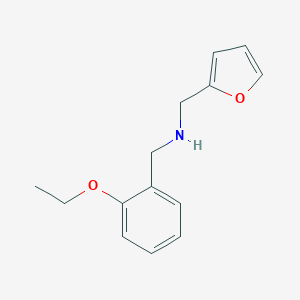

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”. This allows for increased three-dimensional coverage and the exploration of the pharmacophore space .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring construction . The choice of reaction depends on the desired final product and the starting materials available.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound. For example, the compound “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-” has a molecular weight of 219.33 .Wissenschaftliche Forschungsanwendungen

Arylmethylidenefuranones and Heterocyclic Compounds

- Arylmethylidenefuranones and their reactions with C- and N-nucleophiles are extensively studied, leading to a broad spectrum of acyclic, cyclic, and heterocyclic compounds. These reactions yield a diverse array of compounds including amides, pyrrolones, and benzofurans, indicating the versatility of furan derivatives in synthesizing complex organic molecules (Kamneva, Anis’kova, & Egorova, 2018).

Pyrrolidine in Drug Discovery

- Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to obtain compounds for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, showcasing its importance in the design of novel biologically active compounds (Li Petri et al., 2021).

Conversion of Biomass to Furan Derivatives

- The conversion of plant biomass into furan derivatives highlights the potential of furan compounds in sustainable chemistry. 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from hexose carbohydrates and lignocellulose, are considered alternative feedstocks for the chemical industry, indicating the role of furan compounds in developing new materials, fuels, and chemicals from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Wirkmechanismus

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles. Future research could focus on exploring the pharmacophore space more efficiently, optimizing the stereochemistry of the molecule, and increasing the three-dimensional coverage .

Eigenschaften

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-2-14-7-3-5-11(14)9-13-10-12-6-4-8-15-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRQALNDVRORSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine](/img/structure/B511097.png)